molecular formula C15H15NO3S B431178 ETHYL 3-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZOATE

ETHYL 3-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZOATE

Cat. No.: B431178
M. Wt: 289.4g/mol
InChI Key: WMFCMDYPXZVYGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 3-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZOATE is an organic compound with the molecular formula C15H15NO3S. It is a derivative of benzoic acid and contains a thienylacetyl group, which is a sulfur-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(2-thienylacetyl)amino]benzoate typically involves the reaction of ethyl 3-aminobenzoate with 2-thienylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of ethyl 3-[(2-thienylacetyl)amino]benzoate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Amides or esters

Scientific Research Applications

ETHYL 3-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of ethyl 3-[(2-thienylacetyl)amino]benzoate involves its interaction with specific molecular targets. The thienylacetyl group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 3-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZOATE is unique due to the presence of both the benzoate and thienylacetyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H15NO3S

Molecular Weight

289.4g/mol

IUPAC Name

ethyl 3-[(2-thiophen-2-ylacetyl)amino]benzoate

InChI

InChI=1S/C15H15NO3S/c1-2-19-15(18)11-5-3-6-12(9-11)16-14(17)10-13-7-4-8-20-13/h3-9H,2,10H2,1H3,(H,16,17)

InChI Key

WMFCMDYPXZVYGV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=CS2

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=CS2

Origin of Product

United States

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